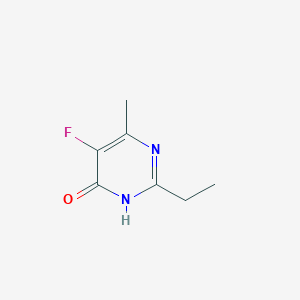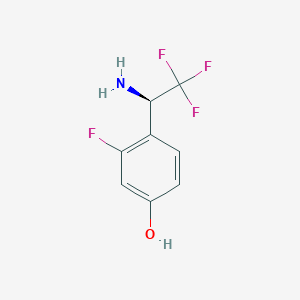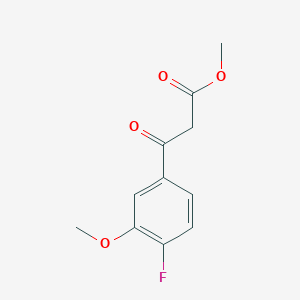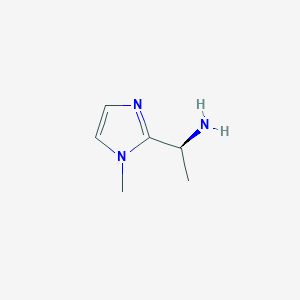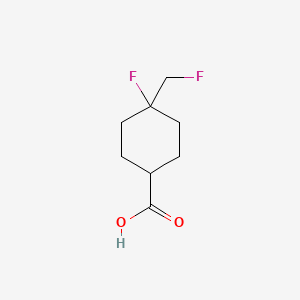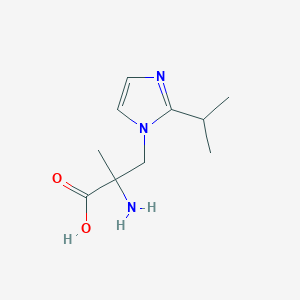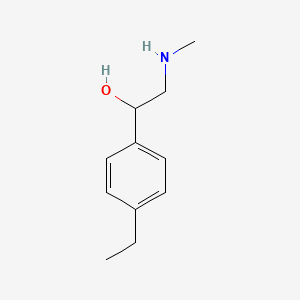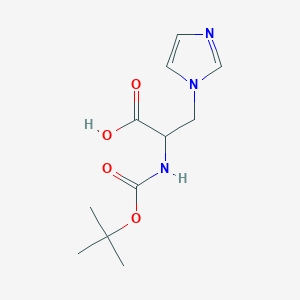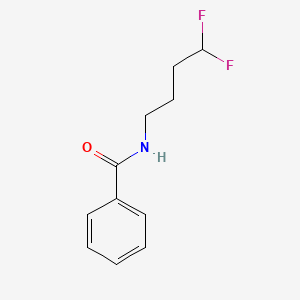
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is an organic compound featuring a cyclopropyl group and an ethyl-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with thiophene derivatives in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, alkylated, or arylated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
- 1-Cyclopropyl-3-furan-2-yl-propenone
- 1,3-Propanedione, 1-cyclopropyl-3-(5-ethyl-2-thienyl)-
Comparison: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclopropyl group also contributes to its unique steric and electronic properties, influencing its interactions with molecular targets .
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
FYLVEQNIECOVEI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C(=O)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
